(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a molecular weight of 387.88.
Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .
Physical And Chemical Properties Analysis
The compound has a theoretical composition of C, 43.65; H, 2.59; N, 11.98 . The found composition is C, 42.35; H, 2.36; N, 11.67 .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzothiazoles and pyridine, showing modest activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske et al. (2014) created (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which exhibited moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Insecticidal Activity
Ding et al. (2019) explored novel piperidine thiazole compounds, including variants of the target compound, demonstrating significant insecticidal activities against armyworm (Ding, Pan, Yin, Tan, & Zhang, 2019).
Antiprotozoal Agents
Ansari et al. (2017) synthesized derivatives of the compound for antiprotozoal activity, showing promising results against Entamoeba histolytica and Plasmodium falciparum (Ansari, Hayat, Inam, Kathrada, Van Zyl, Coetzee, Ahmad, Shin, & Azam, 2017).
Anti-mycobacterial Activity
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with several compounds showing low to mid-range MICs against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Activity
Turov (2020) reported that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to the target compound, showed significant anticancer activity (Turov, 2020).
Mechanism of Action
Target of Action
The compound contains a piperazine ring and a benzo[d]thiazol-2-yl group, which are common in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors . Benzo[d]thiazol-2-yl group is often associated with anticancer and antimicrobial activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Similar compounds have been shown to affect pathways related to inflammation and pain .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-27(24,25)22-7-3-5-13(22)16(23)20-8-10-21(11-9-20)17-19-15-12(18)4-2-6-14(15)26-17/h2,4,6,13H,3,5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUQQIEZRFZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.